2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine
Description
2-[4-(4-Propylbenzenesulfonyl)piperazin-1-yl]pyrazine is a heterocyclic compound featuring a pyrazine core linked to a piperazine ring substituted with a 4-propylbenzenesulfonyl group. Piperazine derivatives are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets, including receptors, enzymes, and kinases . The sulfonyl group enhances metabolic stability and influences pharmacokinetic properties, while the pyrazine moiety contributes to aromatic stacking interactions. Its synthesis likely involves coupling a 4-propylbenzenesulfonyl chloride derivative with a pyrazine-piperazine precursor, analogous to methods described for related arylpiperazines .
Properties
IUPAC Name |
2-[4-(4-propylphenyl)sulfonylpiperazin-1-yl]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-2-3-15-4-6-16(7-5-15)24(22,23)21-12-10-20(11-13-21)17-14-18-8-9-19-17/h4-9,14H,2-3,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWFQRUTVCPNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with 4-Propylbenzenesulfonyl Group: The piperazine intermediate is then reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonylated piperazine.
Coupling with Pyrazine: Finally, the sulfonylated piperazine is coupled with a pyrazine derivative under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can be beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formula C₁₈H₂₂N₄O₂S.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-propylbenzenesulfonyl group (moderately electron-withdrawing) contrasts with 4-nitrophenyl (strongly electron-withdrawing, ) and 4-methoxyphenyl (electron-donating, ). These substituents modulate solubility, receptor affinity, and metabolic stability .
- Core Heterocycles: Pyrazine (target compound) offers planar aromaticity for π-π interactions, while pyrazolo-pyrazine () introduces fused-ring rigidity.
Pharmacological and Physicochemical Properties
- Anticholinesterase Activity : Hydrazone derivatives with 4-nitrophenylpiperazine (e.g., compound 3c, IC50 = 1.23 µM for AChE) demonstrate substituent-dependent potency, suggesting that the target compound’s propylsulfonyl group may optimize selectivity .
- Antiproliferative Potential: Sulfonylpiperazines with tetrazole moieties () show moderate activity, likely due to sulfonyl-enhanced cell permeability. The pyrazine core in the target compound may improve DNA intercalation or kinase inhibition .
- Crystallographic Data : Piperazinium salts () reveal chair conformations and hydrogen-bonding networks critical for solid-state stability, which may inform formulation strategies for the target compound .
Biological Activity
2-[4-(4-propylbenzenesulfonyl)piperazin-1-yl]pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving piperazine and pyrazine derivatives. The structural formula can be represented as follows:
This structure includes a piperazine ring, which is known for its versatility in drug design, and a sulfonyl group that enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various pyrazine derivatives, some of which demonstrated potent antibacterial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the piperazine moiety is believed to enhance interaction with bacterial targets, making these compounds effective against resistant strains.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using methods such as DPPH and ABTS assays. Compounds in similar categories have shown promising results in scavenging free radicals, indicating a potential for therapeutic applications in oxidative stress-related conditions .
Anti-inflammatory Effects
Pyrazine derivatives have been reported to inhibit inflammatory pathways, particularly through the modulation of cytokines like TNFα. This suggests that this compound may have applications in treating inflammatory diseases such as rheumatoid arthritis .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Enzymatic Activity : Pyrazine derivatives have been shown to inhibit enzymes critical for bacterial survival, such as GlcN-6-P synthase, which is essential for cell wall synthesis .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis, particularly in lung cancer cell lines .
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
